6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid
Overview
Description
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chloronicotinic acid , also known by its chemical formula C₁₅H₂₁N₃O₄ , is a compound with a molecular weight of approximately 307.345 Da. Its monoisotopic mass is 307.153198 Da . The IUPAC name for this compound is 6-((3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)(methyl)amino)quinoline-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of This compound consists of a quinoline ring with a carboxylic acid group at position 4. The piperazine moiety is attached via a propyl linker, and the tert-butoxycarbonyl (Boc) group is positioned on the piperazine nitrogen. The chlorine atom is located on the quinoline ring .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of Piperazine Compounds
- A study by Sanjeevarayappa et al. (2015) focused on synthesizing tert-butyl piperazine-1-carboxylate compounds and evaluating their biological activities. The compounds were synthesized via condensation reactions and characterized using spectroscopic methods and X-ray diffraction studies (Sanjeevarayappa et al., 2015).
- Chonan et al. (2011) developed novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors, finding that fluorine-substituted tert-butoxycarbonyl groups enhanced potency (Chonan et al., 2011).
- Nikulnikov et al. (2010) prepared diastereomerically pure, racemic piperazine-2,5-diones from N-tert-butoxycarbonyl-protected α-amino acids, contributing to the development of diversely substituted piperazine derivatives (Nikulnikov et al., 2010).
Applications in Imaging and Drug Synthesis
- Mundwiler et al. (2004) described a mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+ for labeling bioactive molecules, using N-(tert-butoxycarbonyl) derivatives as ligands. This work has implications for imaging and diagnostic applications (Mundwiler et al., 2004).
- Xue et al. (2002) conducted asymmetric syntheses of tert-butoxycarbonyl piperidinecarboxylic acid derivatives, which are important for developing pharmacologically active compounds (Xue et al., 2002).
- Wright (2012) reported on the preparation of tert-butyl esters of various aminonicotinic acids, demonstrating a method relevant for synthesizing pharmaceutical intermediates (Wright, 2012).
Palladium-Catalyzed Synthesis and Potential Medical Applications
- Kerrigan et al. (1998) explored the palladium-cataly
- Clark et al. (1983) synthesized spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones with antihypertensive activity, highlighting the therapeutic potential of piperazine derivatives in cardiovascular medicine (Clark et al., 1983).
- Wu et al. (2017) designed and synthesized N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides, evaluating their antitumor activities. This study contributes to the development of new cancer treatments (Wu et al., 2017).
Development of Selective Antagonists
- Okamoto et al. (2008) discovered ORL1-selective antagonists with oral bioavailability and brain penetrability, highlighting the role of piperazine derivatives in developing central nervous system drugs (Okamoto et al., 2008).
- Smith et al. (2011) conducted studies on proton-transfer compounds of 5-sulfosalicylic acid with piperazine, contributing to our understanding of hydrogen bonding in such compounds, which is crucial for drug design (Smith, Wermuth, & Sagatys, 2011).
Antibacterial Activity and Drug Development
- Kumar et al. (2021) synthesized and characterized Terazosin hydrochloride derivatives, evaluating their antibacterial activity. This research is significant for developing new antibiotics (Kumar, Rajnish, & Mazumdar, 2021).
Properties
IUPAC Name |
5-chloro-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(22)19-6-4-18(5-7-19)12-11(16)8-10(9-17-12)13(20)21/h8-9H,4-7H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDPGWOBUURKFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469426 | |
Record name | 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-5-chloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683241-92-1 | |
Record name | 6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-5-chloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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